(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate

Description

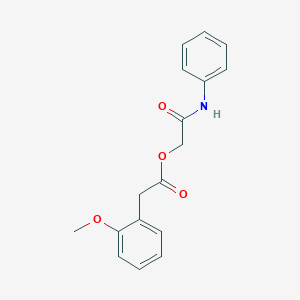

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate is a bifunctional organic compound comprising two key moieties:

- 2-Anilino-2-oxoethyl group: Features an aniline-derived amide linkage (N–C=O) attached to an ethyl ester backbone.

- 2-(2-Methoxyphenyl)acetate group: A phenyl ring with a methoxy (–OCH₃) substituent at the 2-position, esterified via an acetic acid derivative.

This compound’s structural complexity makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactivity is influenced by the electron-donating methoxy group and the amide functionality, which can participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-21-15-10-6-5-7-13(15)11-17(20)22-12-16(19)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUXUUQMRAKRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with (2-anilino-2-oxoethyl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The anilino and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins or enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

Key Insights :

Variations in the Ester Moiety

| Compound Name | Ester Group Structure | Molecular Weight (g/mol) | Applications | Reference |

|---|---|---|---|---|

| This compound | 2-Methoxyphenyl acetate | 313.32 | Pharmaceutical intermediates | |

| Ethyl (2-methoxyphenyl)aminoacetate | Ethyl ester | 207.23 | Synthetic building block for APIs | |

| [2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate | Phenoxyacetate | 347.09 | Herbicide intermediates | |

| [2-(N-Methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate | Fluorobenzoylated aminoacetate | 402.84 | Kinase inhibition studies |

Key Insights :

Functional Group Transformations

Biological Activity

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, protein-ligand interactions, and its applications in cancer research and other therapeutic areas.

The compound features an anilino group and a methoxyphenyl group, which play crucial roles in its biological interactions. The anilino group can form hydrogen bonds with target proteins or enzymes, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate the activity of various biological targets, leading to significant therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the nervous system for regulating neurotransmitter levels. Studies have shown that derivatives of this compound exhibit varying degrees of inhibition against these enzymes, with some achieving IC50 values below 50 μM .

Antiproliferative Activity

The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, it has been tested against Ewing's sarcoma cell lines, exhibiting a GI50 value of approximately 0.9 μM, indicating potent inhibitory effects on cell growth . The structure-activity relationship (SAR) studies reveal that modifications to the compound can significantly enhance its potency, suggesting that specific substitutions can optimize its therapeutic efficacy .

Case Studies

- Ewing's Sarcoma : In a study evaluating the compound's effect on Ewing's sarcoma cells (TC32 and TC71), it was found to inhibit the oncogenic fusion protein EWS-FLI1 effectively. The SAR studies indicated that certain structural modifications led to increased binding affinity and potency against these cancer cells .

- Neuroprotection : Another study highlighted the potential neuroprotective properties of this compound through its action on cholinergic enzymes. By inhibiting AChE and BChE, it may help maintain higher levels of acetylcholine in synaptic clefts, which is beneficial in conditions such as Alzheimer's disease .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.